![molecular formula C29H32N4O3S3 B2680243 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 489470-46-4](/img/structure/B2680243.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H32N4O3S3 and its molecular weight is 580.78. The purity is usually 95%.
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Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
IUPAC Name:
this compound
Molecular Formula:
C23H28N4O2S2
Molecular Weight:
448.62 g/mol
The compound exhibits its biological activity primarily through the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme involved in DNA repair. Inhibition of APE1 can enhance the cytotoxic effects of DNA-damaging agents such as alkylating agents (e.g., temozolomide) by preventing the repair of DNA lesions.
Key Findings:
- Inhibition of APE1: Studies show that similar compounds exhibit low micromolar inhibition of APE1, which correlates with increased sensitivity to DNA-damaging agents in cancer cells .
- Cytotoxicity Potentiation: The compound potentiates the cytotoxicity of alkylating agents in HeLa cells, leading to an accumulation of apurinic sites in treated cells .
- ADME Profile: The compound demonstrates a favorable absorption, distribution, metabolism, and excretion (ADME) profile in vivo, which is crucial for therapeutic efficacy .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the benzo[d]thiazole and tetrahydrothienopyridine moieties significantly affect biological activity. For instance:
Substituent | Effect on Activity |
---|---|
Ethyl vs. Isopropyl at position 6 | Isopropyl derivatives show enhanced APE1 inhibition |
Variations in sulfonamide group | Altered binding affinity and selectivity towards APE1 |
These findings suggest that careful structural modifications can lead to improved potency and selectivity for APE1 inhibition.
Case Studies
Several studies have evaluated the biological activity of this class of compounds:
- Study on Cytotoxicity Enhancement: A study demonstrated that combining the compound with temozolomide resulted in a significant increase in cell death in glioblastoma cell lines compared to treatment with temozolomide alone .
- In Vivo Efficacy: In animal models, compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) showed significant tumor reduction when administered alongside standard chemotherapy agents .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O3S3/c1-3-32-15-14-22-25(18-32)38-29(26(22)28-30-23-6-4-5-7-24(23)37-28)31-27(34)20-8-10-21(11-9-20)39(35,36)33-16-12-19(2)13-17-33/h4-11,19H,3,12-18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUHBKFTQPJDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC(CC6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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